![molecular formula C14H22BrNO2S B3593001 4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B3593001.png)
4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
Overview
Description
4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a sulfonamide group, and a bulky 2,4,4-trimethylpentan-2-yl substituent attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with chlorosulfonic acid (ClSO3H) to form the corresponding sulfonyl chloride, which is then reacted with the amine (2,4,4-trimethylpentan-2-amine) to yield the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines.
Scientific Research Applications
4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through the formation of stable complexes with the active site. The bulky 2,4,4-trimethylpentan-2-yl group may enhance binding affinity and selectivity by providing steric hindrance and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol: Similar structure but with hydroxyl groups instead of a sulfonamide group.
2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Contains a bromine atom and a bulky substituent but with a different core structure.
Uniqueness
4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group, which can impart distinct chemical reactivity and biological activity. The bulky 2,4,4-trimethylpentan-2-yl group also contributes to its uniqueness by affecting its steric and electronic properties.
Biological Activity
4-Bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a bromine atom and a bulky trimethylpentan-2-yl group attached to a sulfonamide moiety. The unique structure may influence its biological interactions and pharmacological effects.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. A study evaluating various sulfonamide derivatives found that compounds similar to this compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
Compound | Activity Against | Method Used |
---|---|---|
This compound | Gram-positive and Gram-negative bacteria | Turbidimetric method |
Related compounds | Various bacteria | SRB assay |
Anti-inflammatory Effects
Sulfonamides have been investigated for their anti-inflammatory properties. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines. The sulfonamide group is believed to interact with specific enzymes involved in inflammatory pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. For instance, molecular docking studies suggest that this compound may bind effectively to cancer-related targets, potentially inhibiting tumor growth. Research involving breast cancer cell lines has indicated that related sulfonamides can induce apoptosis through various mechanisms.
Case Study 1: Antimicrobial Evaluation
A study published in the Brazilian Journal of Science evaluated the antimicrobial efficacy of various benzene sulfonamides, including derivatives of this compound. The results demonstrated significant inhibition against multiple bacterial strains, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer activity, researchers synthesized several sulfonamide derivatives and tested their effects on MCF7 breast cancer cells. The findings indicated that specific modifications to the sulfonamide structure enhanced cytotoxicity against cancer cells .
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Computational models have suggested favorable permeability profiles across cell membranes.
The proposed mechanism of action includes:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting enzymes critical for bacterial growth and inflammatory responses.
- Receptor Binding : Molecular docking studies indicate potential interactions with receptors involved in cancer proliferation pathways.
Properties
IUPAC Name |
4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2S/c1-13(2,3)10-14(4,5)16-19(17,18)12-8-6-11(15)7-9-12/h6-9,16H,10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIZQHUAQSFRRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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